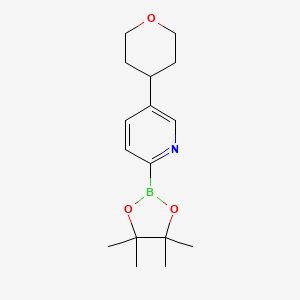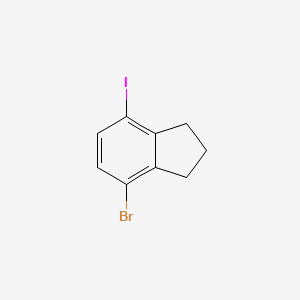
4-Bromo-7-iodoindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-iodoindane is an organic compound belonging to the class of indanes, characterized by the presence of bromine and iodine atoms attached to the indane ring. This compound has a molecular formula of C9H8BrI and a molecular weight of 322.97 g/mol . It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-iodoindane typically involves the bromination and iodination of indane derivatives. One common method is the bromination of 7-iodoindane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-7-iodoindane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (for iodination) and potassium tert-butoxide (for bromination). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indane derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized indanes .
Aplicaciones Científicas De Investigación
4-Bromo-7-iodoindane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-iodoindane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to changes in cellular signaling and function .
Comparación Con Compuestos Similares
4-Bromo-2-iodoaniline: This compound has a similar structure but with an amino group instead of the indane ring.
4-Bromobenzonitrile: Another related compound with a nitrile group attached to the benzene ring.
Uniqueness: 4-Bromo-7-iodoindane is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and iodine) allows for versatile reactivity and functionalization, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8BrI |
|---|---|
Peso molecular |
322.97 g/mol |
Nombre IUPAC |
4-bromo-7-iodo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrI/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |
Clave InChI |
PKRIFCJHEQKTLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



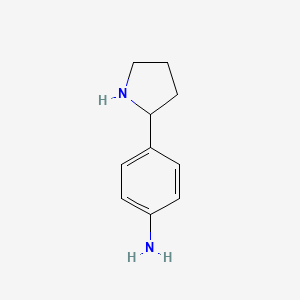

![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
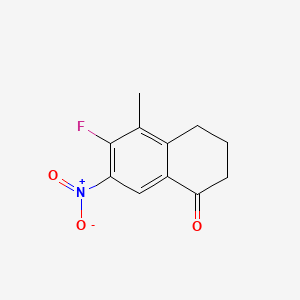
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
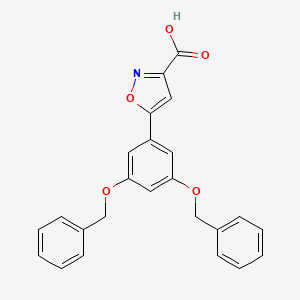

![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)

